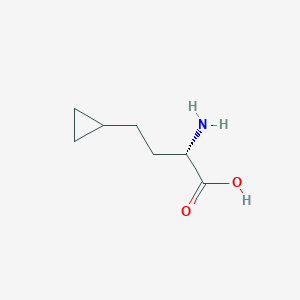

(2S)-2-Amino-4-cyclopropylbutanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-cyclopropylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-6(7(9)10)4-3-5-1-2-5/h5-6H,1-4,8H2,(H,9,10)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQBROTNHOLWMJR-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1CC[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Natural Occurrence and Isolation Studies of Cyclopropyl Amino Acids

Isolation from Fungal Sources

Research has identified specific fungal species as the natural producers of cyclopropyl (B3062369) amino acids. Notably, the nonprotein amino acid 2-amino-3-cyclopropylbutanoic acid has been isolated from the mushroom Amanita castanopsidis. researchgate.net This discovery highlights the role of certain Amanita species as biosynthetic factories for these unique amino acids. Further studies have also led to the isolation of the same cyclopropyl amino acid from Amanita cokeri, indicating that its production is not limited to a single species within the genus. researchgate.net Another related compound, (2S)-2-amino-3-cyclopropylpropionic acid, known as cyclopropylalanine, has been isolated from the mushroom Amanita virgineoides. researchgate.net

| Fungal Species | Isolated Cyclopropyl Amino Acid |

| Amanita castanopsidis | 2-Amino-3-cyclopropylbutanoic acid |

| Amanita cokeri | 2-Amino-3-cyclopropylbutanoic acid |

| Amanita virgineoides | (2S)-2-amino-3-cyclopropylpropionic acid (Cyclopropylalanine) |

The isolation and identification of cyclopropyl amino acids from fungal sources involve a series of meticulous laboratory procedures. A general approach begins with the extraction of metabolites from the fungal tissue. For instance, dried and powdered mushroom caps (B75204) can be subjected to extraction using a solvent system such as a mixture of methanol, water, and hydrochloric acid. nih.gov Following extraction, the crude extract undergoes various chromatographic techniques to separate the complex mixture of compounds.

High-Performance Liquid Chromatography (HPLC) is a powerful tool frequently employed for the separation of amino acids. mdpi.comgoogle.com This technique can be used in a preparative manner to isolate individual compounds. For the specific separation and purification of amino acids, ion-exchange chromatography is a highly effective method that separates molecules based on their net charge. nih.gov

Once isolated, the structural elucidation of the compound is achieved through spectroscopic analysis. researchgate.net Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for determining the precise chemical structure, including the stereochemistry, of the isolated amino acid. researchgate.netnih.gov The identification is often confirmed by comparing the spectroscopic data of the natural product with that of a synthetically prepared standard. researchgate.net

Broad Biological Context of Cyclopropane-Containing Natural Products

The cyclopropane (B1198618) ring, a three-membered carbocycle, is a fascinating structural motif found in a diverse array of natural products. bohrium.comnih.gov Its presence often imparts unique conformational rigidity and biological activity to the molecule.

The cyclopropane moiety is not limited to amino acids but is a recurring feature in various classes of natural products isolated from plants, fungi, and marine organisms. nih.govbohrium.com These include:

Terpenoids: This large and diverse class of natural products includes many examples with cyclopropane rings. Fungal examples include the illudins, which are sesquiterpenoids produced by Lampteromyces and Omphalotus species. researchgate.net

Alkaloids: These nitrogen-containing compounds can also incorporate cyclopropane rings into their complex structures. bohrium.com

Steroids: A number of steroids and their derivatives isolated from fungi and other natural sources have been found to contain a cyclopropane ring in their side chain. researchgate.net

Fatty Acids: Cyclopropane rings can be found in the hydrocarbon chains of some fatty acids. nih.gov

Cyclic Peptides: Fungi, including those of the Amanita genus, are known producers of cyclic peptides which can contain non-proteinogenic amino acids, some of which may feature unique structural elements. nih.gov

| Class of Natural Product | Example | Source Organism (Example) |

| Terpenoids | Illudins | Lampteromyces and Omphalotus species (Fungi) |

| Steroids | - | Fungi, Marine Invertebrates |

| Alkaloids | - | Various Plants and Fungi |

| Fatty Acids | - | Bacteria |

| Cyclic Peptides | Phalloidin | Amanita phalloides (Fungus) |

(2S)-2-Amino-4-cyclopropylbutanoic acid belongs to a broader family of methanoamino acids, which are amino acids containing a cyclopropane ring. A well-known member of this family is 1-aminocyclopropane-1-carboxylic acid (ACC). wikipedia.org

While both this compound and ACC possess a cyclopropane ring, their structures and, consequently, their chemical properties and biological roles differ significantly. This compound is a chiral molecule with the amino group at the C2 position and a cyclopropyl group attached to the C4 position of the butanoic acid chain. In contrast, ACC is an achiral molecule where the amino and carboxyl groups are attached to the same carbon atom of the cyclopropane ring. wikipedia.org

The biological activity of the cyclopropyl amino acid from Amanita cokeri has been investigated, showing toxicity to certain fungi, arthropods, and bacteria. researchgate.net This toxicity was found to be reversible by the addition of isoleucine, suggesting a potential interaction with metabolic pathways involving this essential amino acid. researchgate.net ACC, on the other hand, is widely known as the immediate precursor to the plant hormone ethylene (B1197577) and plays a crucial role in plant growth and development. wikipedia.org It has also been shown to act as a partial agonist at the NMDA receptor in mammals. wikipedia.org

This comparison highlights how subtle variations in the arrangement of functional groups around a common cyclopropane scaffold can lead to vastly different biological functions.

Iii. Advanced Synthetic Methodologies for 2s 2 Amino 4 Cyclopropylbutanoic Acid

Stereoselective Synthesis Approaches

The introduction of chirality is a critical step in the synthesis of (2S)-2-amino-4-cyclopropylbutanoic acid. Stereoselective methods are employed to ensure the correct three-dimensional arrangement of atoms, which is crucial for the biological activity of the molecule. These approaches often rely on chiral catalysts or auxiliaries to direct the formation of the desired stereoisomer.

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of α-amino acids. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product, offering an efficient and atom-economical route.

Iridium catalysts have been effectively used in the N-alkylation of α-amino esters and amides, a process that can be crucial for the synthesis of more complex amino acid derivatives. While direct iridium-catalyzed alkylation to form the cyclopropylmethyl side chain of this compound is not extensively documented, the principles of iridium-catalyzed asymmetric allylation of glycine (B1666218) Schiff bases offer a plausible synthetic route. This would involve the initial introduction of an allyl group, which could then be subsequently modified to the cyclopropyl (B3062369) group.

A key concept in achieving high stereoselectivity is chelation-controlled nucleophilic addition. In the synthesis of α-amino acids, a chiral auxiliary can be used to form a rigid chelate with a metal ion, directing the approach of a nucleophile to one face of the molecule. For instance, Ni(II) complexes of glycine Schiff bases, often derived from a chiral auxiliary like (1S,2S,5S)-2-hydroxypinan-3-one, have been successfully alkylated to produce a variety of α-amino acids with high diastereoselectivity. rsc.orgnih.gov The alkylation of such a chiral Schiff base with a cyclopropylmethyl halide would be a direct method to introduce the desired side chain.

Table 1: Representative Results for Asymmetric Alkylation of Glycine Schiff Bases This table presents generalized data for the alkylation of chiral glycine Schiff bases, illustrating the potential of this method for synthesizing chiral α-amino acids.

| Entry | Electrophile | Chiral Auxiliary | Diastereomeric Excess (d.e.) | Reference |

| 1 | Benzyl bromide | (1S,2S,5S)-2-hydroxypinan-3-one | >95% | rsc.org |

| 2 | Allyl bromide | Proline derivative | High | nih.gov |

A significant advancement in the synthesis of complex α-amino acids is the use of synergistic dual-catalysis systems. A combination of copper and iridium catalysts has been developed for the stereodivergent α-allylation of aldimine esters, allowing for the preparation of all four stereoisomers of an α,α-disubstituted α-amino acid from the same set of starting materials by choosing the appropriate combination of chiral catalysts. nih.govacs.orgnih.gov

This powerful methodology has been successfully applied to the concise synthesis of the plant growth regulator (2S,3S)-2-amino-3-cyclopropylbutanoic acid, a close analogue of the target compound. nih.govacs.org The reaction involves the allylation of a glycine aldimine ester, where the iridium catalyst activates the allylic electrophile and the copper catalyst activates the nucleophile. The stereochemistry of the final product is controlled by the chirality of the ligands on both the iridium and copper catalysts. This approach provides excellent yields and high stereoselectivity. nih.govacs.org While the direct synthesis of this compound via this method would require a different starting material (a homoallylic electrophile), the successful synthesis of its analogue demonstrates the potential and versatility of this dual catalytic system.

Table 2: Stereodivergent Synthesis of a (2S,3S)-2-amino-3-cyclopropylbutanoic acid Analogue via Cu/Ir Dual Catalysis Data extracted from the synthesis of a closely related analogue, highlighting the efficacy of the method.

| Entry | Ir Catalyst Ligand | Cu Catalyst Ligand | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Yield | Reference |

| 1 | (S)-Segphos | (R)-Ph-BPE | >20:1 | 99% | High | nih.govacs.org |

| 2 | (R)-Segphos | (S)-Ph-BPE | >20:1 | 99% | High | nih.govacs.org |

Metalloradical catalysis offers a unique approach to the formation of cyclopropane (B1198618) rings, a key structural feature of the target molecule. Cobalt(II)-based metalloradical catalysis has been effectively used for the asymmetric cyclopropanation of dehydroaminocarboxylates with in situ-generated diazo compounds. nih.gov This method allows for the stereoselective synthesis of chiral cyclopropyl α-amino acid derivatives. The reaction proceeds via a stepwise radical mechanism, and the stereoselectivity is controlled by a chiral amidoporphyrin ligand on the cobalt catalyst. nih.govsci-hub.se This approach has been shown to produce (Z)-α-amino-β-arylcyclopropanecarboxylates in high yields and with excellent enantioselectivities. nih.govsci-hub.se

To synthesize this compound, a suitable precursor would be a dehydroamino acid with a terminal double bond at the appropriate position, which could then undergo metalloradical-catalyzed cyclopropanation. For instance, a derivative of 2-amino-5-hexenoic acid could be a viable substrate. The cobalt catalyst would then mediate the addition of a carbene equivalent to the double bond to form the cyclopropyl ring. Recent developments have also introduced Cr(II)-based metalloradical systems for asymmetric cyclopropanation, further expanding the toolkit for synthesizing highly functionalized cyclopropanes.

Table 3: Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates using Co(II)-Metalloradical Catalysis This table showcases representative results for the synthesis of cyclopropyl α-amino acids, demonstrating the potential of this methodology.

| Entry | Dehydroaminocarboxylate Substrate | Diazo Reagent | Diastereomeric Ratio (Z/E) | Enantiomeric Excess (e.e.) | Yield | Reference |

| 1 | N-Ac-β-phenyldehydroalanine methyl ester | α-Phenyldiazomethane | >95:5 | 98% | 92% | nih.gov |

| 2 | N-Ac-dehydroalanine methyl ester | α-Naphthyldiazomethane | >95:5 | 97% | 88% | nih.gov |

Direct cyclopropanation reactions are a cornerstone in the synthesis of cyclopropyl-containing molecules. These methods involve the addition of a carbene or carbenoid to a double bond to form the three-membered ring.

The cycloaddition of diazomethane (B1218177) to an activated alkene is a classic method for forming a cyclopropane ring. In the context of amino acid synthesis, this reaction is typically performed on a dehydroamino acid derivative. The initial [3+2] cycloaddition of diazomethane forms a pyrazoline intermediate, which then extrudes nitrogen gas upon photolysis or thermolysis to yield the cyclopropane ring. nih.govnih.govnih.gov

This strategy has been successfully employed in the synthesis of various cyclopropane amino acid analogues, including the natural product (±)-coronamic acid and the anti-Parkinson agent (±)-(E)-2,3-methano-m-tyrosine. nih.govnih.gov The diastereoselectivity of the cyclopropanation can often be controlled by the reaction conditions. For example, thermal cycloaddition tends to favor the E-isomer, while the use of a meso-tetraphenylporphyrin iron chloride catalyst can lead to the preferential formation of the Z-isomer. nih.govnih.gov

For the synthesis of this compound, a suitable precursor would be an N-protected (S)-2-amino-5-hexenoate. The cycloaddition of diazomethane to the terminal double bond of this precursor, followed by nitrogen extrusion, would yield the desired cyclopropyl group at the 4-position. Subsequent deprotection would afford the final product.

Table 4: Diastereoselective Synthesis of Cyclopropane Amino Acids using Diazomethane This table presents results for the synthesis of cyclopropane amino acid analogues, illustrating the diastereoselectivity achievable with this method.

| Entry | Dehydroamino Acid Derivative | Reaction Condition | Major Diastereomer | Yield | Reference |

| 1 | N-Cbz-dehydroaminobutyrate | Thermal | E | Good | nih.govnih.gov |

| 2 | N-Cbz-dehydroaminobutyrate | Fe(TPP)Cl | Z | Good | nih.govnih.gov |

| 3 | N-Cbz-dehydrophenylalanine | Thermal | E | High | nih.govnih.gov |

Strategies Involving Cyclopropanation Reactions

Radical Cyclopropanation of Dehydroaminocarboxylates

A significant advancement in the synthesis of cyclopropyl α-amino acids is the use of radical cyclopropanation reactions. A catalytic radical process has been developed for the asymmetric cyclopropanation of dehydroaminocarboxylates using α-aryldiazomethanes that are generated in situ. nih.govnih.gov This method relies on Co(II)-based metalloradical catalysis (MRC). nih.gov

The core of this methodology involves the use of D₂-symmetric chiral amidoporphyrin ligands to support the cobalt catalyst. nih.govnih.gov This sophisticated catalytic system effectively activates various α-aryldiazomethanes, enabling them to cyclopropanate different dehydroaminocarboxylates under mild reaction conditions. nih.gov A key advantage of this Co(II)-catalyzed reaction is its ability to produce (Z)-α-amino-β-arylcyclopropanecarboxylates with high yields and excellent enantioselectivities. nih.gov This is noteworthy as the (Z)-diastereoselectivity is opposite to that observed in uncatalyzed thermal reactions. nih.gov

Experimental and computational studies support a stepwise radical mechanism for this transformation. nih.gov The process is initiated by the reaction of the Co(II) complex with the diazo compound, forming an α-Co(III)-benzyl radical intermediate. nih.gov This intermediate then adds to the dehydroaminocarboxylate to form a γ-Co(III)-aminoalkyl radical, which subsequently undergoes intramolecular radical substitution to forge the cyclopropane ring and regenerate the catalyst. nih.gov This method provides a stereoselective route to valuable chiral cyclopropyl α-amino acid derivatives. nih.gov

Table 1: Overview of Co(II)-Catalyzed Radical Cyclopropanation

| Feature | Description | Source |

| Catalyst System | Co(II)-based metalloradical catalysts with D₂-symmetric chiral amidoporphyrin ligands. | nih.govnih.gov |

| Substrates | Dehydroaminocarboxylates and in situ-generated α-aryldiazomethanes. | nih.govnih.gov |

| Key Outcome | Stereoselective synthesis of chiral cyclopropyl α-amino acid derivatives. | nih.gov |

| Stereoselectivity | High enantioselectivity and (Z)-diastereoselectivity. | nih.gov |

| Mechanism | Stepwise radical mechanism involving Co(III) radical intermediates. | nih.govnih.gov |

Enantioselective Synthesis from Precursors

Enantioselective synthesis is paramount for producing optically pure amino acids like the (2S)-isomer of 2-Amino-4-cyclopropylbutanoic acid. Biocatalysis represents a powerful and green alternative for achieving high enantiopurity. One such method is the use of a hydantoinase and L-N-carbamoylase enzyme system. nih.gov Although demonstrated for (S)-2-amino-4-phenylbutanoic acid, this enzymatic cascade is a potent strategy for producing chiral amino acids from racemic hydantoin (B18101) precursors. nih.gov The process involves the non-enantioselective hydrolysis of the racemic hydantoin by a hydantoinase, followed by the stereoselective hydrolysis of the resulting N-carbamoyl-amino acid by an L-N-carbamoylase to yield the desired L-amino acid (S-isomer). nih.gov

Another innovative approach involves a biocatalytic system driven by NADH for the asymmetric reductive amination of keto acids. mdpi.com This strategy was successfully applied to synthesize (S)-cyclopropylglycine from cyclopropylglyoxylic acid, achieving high space-time yield and an enantiomeric excess greater than 99%. mdpi.com The system demonstrates excellent durability and efficiency, making it suitable for continuous synthesis processes. mdpi.com

Catalytic chemical methods also provide efficient routes. The asymmetric alkylation of glycine cation equivalents is a general and effective strategy for accessing non-proteinogenic α-amino acids. core.ac.uk For instance, a palladium/indium bimetallic cascade process can be used. This involves the generation of a nucleophilic allylindium species that adds to an enantiopure N-sulfinyl-α-imino ester. core.ac.uk This method results in N-sulfinyl-α-alkyl-α-amino esters as single diastereoisomers, from which the chiral auxiliary can be cleaved to yield the final enantiopure amino acid. core.ac.uk

Multi-Step Synthetic Sequences and Intermediate Derivatization

The construction of this compound and its analogs often involves multi-step synthetic sequences where the derivatization of key intermediates is crucial. savemyexams.com These sequences are designed by identifying the functional groups in the target molecule and working backward to a suitable starting material. savemyexams.com

A concise synthesis of diastereomeric 4,5-methano-L-lysine analogs, which are structurally related to cyclopropyl amino acids, was achieved in nine steps starting from L-methionine. researchgate.net A key step in this sequence is the cyclopropanation of an intermediate E-allylic alcohol. researchgate.net The resulting hydroxymethylcyclopropane diastereomers can be separated and then converted into the target α-amino acids through further functional group manipulations. researchgate.net

Another modular approach allows for the synthesis of various protected cyclopropane amino acid building blocks. nih.gov This route utilizes an intramolecular isocyanate trapping via a Hofmann rearrangement to create bicyclic carbamates in an enantioenriched and diastereopure manner. nih.gov These carbamate (B1207046) intermediates can then undergo selective ring-opening to provide access to the desired cyclopropane amino acids. These products can be further derivatized, for example, through oxidation or Sₙ2 pathways, to create a variety of analogs for incorporation into peptides. nih.gov

Development of Efficient Synthetic Routes and Scalability Considerations

A major challenge in synthetic organic chemistry is the development of routes that are not only efficient in terms of yield and selectivity but also scalable for potential industrial production. For cyclopropane amino acids, this has led to the development of methods that avoid hazardous reagents and laborious purification steps. nih.gov

An improved, scalable method for noncanonical cyclopropane amino acids has been described that avoids neurotoxic oxidants and precious metal catalysts. nih.gov The synthesis of a key bicyclic carbamate intermediate was achieved on a decagram (200 mmol) scale without the need for column chromatography, a significant advantage for large-scale production. nih.gov The subsequent one-pot, multi-step procedure to access an Fmoc-protected homoserine analogue proceeded with an average yield of 86% per step, demonstrating the efficiency of the route. nih.gov

Biocatalytic methods are also inherently attractive for scalability. The NADH-driven system for producing (S)-cyclopropylglycine demonstrated impressive substrate loading and was effective in a continuous synthesis setup, highlighting its potential for large-scale, efficient production. mdpi.com

Methodological Innovations in Cyclopropyl Amino Acid Synthesis

The synthesis of cyclopropyl-containing amino acids has benefited from numerous methodological innovations that have expanded the chemist's toolbox. researchgate.net Traditional approaches often involve carbene addition to alkenes or the bis-alkylation of malonic esters. nih.govresearchgate.net

More recent innovations include:

Metalloradical Catalysis : As discussed, Co(II)-catalyzed radical cyclopropanation provides a novel and highly stereoselective route from dehydroaminocarboxylates. nih.govnih.gov

Modern Catalytic Strategies : These include radical couplings of redox-active species and C-H insertion reactions. nih.gov

Use of Cyclopropanone (B1606653) Surrogates : An expedient synthesis of cyclopropane β-amino acid derivatives has been developed from readily accessible 1-sulfonylcyclopropanols, which act as cyclopropanone surrogates. Olefination followed by a telescopic aza-Michael reaction affords highly enantioenriched products efficiently. nih.gov

Enzyme-Catalyzed Reactions : The use of enzymes like hydantoinases, carbamoylases, and amino acid dehydrogenases offers a greener and highly selective alternative to classical chemical methods for producing enantiopure amino acids. mdpi.comresearchgate.net

Rearrangement-Based Strategies : The use of the Hofmann rearrangement to generate an isocyanate that is trapped intramolecularly represents a creative approach to forming key bicyclic intermediates for further elaboration into the desired amino acids. nih.gov

These innovations provide diverse and powerful pathways to access a wide range of structurally unique cyclopropyl amino acids for various applications, particularly in the development of novel peptide-based therapeutics. nih.govnih.gov

Iv. Biochemical and Biological Activities of 2s 2 Amino 4 Cyclopropylbutanoic Acid and Its Analogues

Effects on Plant Physiology and Growth Regulation

The influence of cyclopropyl-containing amino acids on plant development has been a subject of scientific inquiry, with studies focusing on their inhibitory effects on root growth.

Research has demonstrated that α-amino acids isolated from the mushroom Amanita castanopsidis, including the analogue 2-amino-3-cyclopropylbutanoic acid (ACPBA), significantly inhibit the root elongation of lettuce (Lactuca sativa L.) seedlings. researchgate.net This inhibitory action is specific to the roots, as no corresponding effect was observed on the hypocotyl growth of light-grown seedlings. researchgate.net The study found that the lengths of cortical cells in the mature region of roots treated with the compound were markedly shorter than those in untreated control roots. researchgate.net

Table 1: Effect of 2-Amino-3-cyclopropylbutanoic acid (ACPBA) on Lettuce Seedling Growth

| Treatment Concentration | Effect on Root Elongation | Effect on Hypocotyl Growth |

|---|

This table summarizes the differential growth effects of the analogue on lettuce seedlings as reported in the literature. researchgate.net

To understand the underlying mechanism of root growth inhibition, studies have investigated the effect of these compounds on the physical properties of the plant cell wall. It was discovered that treatment with 2-amino-3-cyclopropylbutanoic acid (ACPBA) led to a significant decrease in the mechanical extensibility of the root cell walls. researchgate.net This change in cell wall properties was observed to occur before the onset of visible root growth inhibition, suggesting it is a primary cause of the observed stunting. researchgate.net This modulation of cell wall properties points to an interference with the processes that allow for cell expansion, a crucial component of plant growth.

Antimicrobial and Antifungal Research

Naturally occurring amino acid derivatives are a recognized source of compounds with antimicrobial and fungicidal properties. nih.gov The unique structures of these molecules make them candidates for the development of new crop protection agents.

The antibacterial potential of novel amino acid derivatives is an active area of research. While specific studies on the antibacterial action of (2S)-2-Amino-4-cyclopropylbutanoic acid are scarce, broader research into amino acid analogues provides context. Pyrrolizidine alkaloids, which are complex derivatives of amino acids, have shown mild to strong effects against bacteria such as E. coli. nih.gov The search for novel antimicrobial agents often involves the synthesis and evaluation of new amino acid derivatives, as their structural diversity provides a rich field for discovery. researchgate.net

Interactions with Biological Systems Beyond Macroorganisms

The interactions of unique amino acids extend to various biological systems, often by targeting specific metabolic pathways. Analogues of amino acids can act as inhibitors of essential enzymes. For example, research into inhibitors of the glutamine transporter ASCT2 (SLC1A5) has led to the discovery of 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids as potent inhibitors. nih.gov Although structurally different from this compound, this demonstrates how modifications to the butanoic acid scaffold can yield compounds that interact with specific transport systems, a mechanism relevant in fields like cancer metabolism research. nih.gov

Implications for Enzyme Systems (e.g., glutamate (B1630785) receptor ligands for analogues)

The rigid conformation of the cyclopropyl (B3062369) group makes it a valuable structural motif in the design of enzyme inhibitors and receptor ligands. Analogues of this compound have been synthesized and evaluated for their ability to interact with various enzyme systems, most notably as ligands for glutamate receptors.

Glutamate is a primary excitatory neurotransmitter in the central nervous system, and its receptors are crucial for neuronal communication. wikipedia.org Constrained analogues of glutamate, such as those incorporating a cyclopropyl ring, are instrumental in probing the specific conformations required for receptor binding. For instance, cyclopropyl-containing analogues of 2-amino-4-phosphonobutanoic acid (AP4), a selective glutamate receptor ligand, have been developed to understand their interaction with hippocampal pathways. hyphadiscovery.com

Specifically, the (Z)- and (E)-isomers of 2-amino-2,3-methano-4-phosphonobutanoic acid were tested on rat hippocampal slices. hyphadiscovery.com These compounds demonstrated inhibitory activity on synaptic transmission, with differing potencies in the lateral perforant path (LPP) and medial perforant path (MPP), suggesting that the bioactive conformation of the parent ligand (AP4) differs between these two pathways. hyphadiscovery.com The activity of these analogues is believed to be presynaptic, similar to L-AP4. hyphadiscovery.com

| Compound | IC50 in LPP (μM) | IC50 in MPP (μM) |

|---|---|---|

| (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid | 18 | 1580 |

| (E)-2-amino-2,3-methano-4-phosphonobutanoic acid | 17 | 81 |

Data sourced from a study on constrained analogues of AP4, indicating their potency in different neuronal pathways. hyphadiscovery.com

Beyond glutamate receptors, other cyclopropyl-containing compounds have been investigated as enzyme inhibitors. The cyclopropyl group's inherent ring strain can be exploited to design mechanistic probes and inhibitors. nih.gov For example, Tranylcypromine, which features a phenylcyclopropylamine structure, is an irreversible inhibitor of monoamine oxidase (MAO). nih.gov It has also been shown to inhibit the histone demethylase BHC110/LSD1 with an IC50 value of less than 2 μM. nih.gov

In other research, bicyclic pyrrolidine (B122466) analogues containing cyclopropyl motifs were found to inhibit the growth of the parasite Toxoplasma gondii. This activity was traced to the inhibition of the parasite's phenylalanyl-tRNA synthetase (PheRS), an essential enzyme for its survival. mdpi.com Furthermore, synthetic iminosugars that incorporate a cyclopropane (B1198618) ring have been evaluated for their effects on glycosidases. While they showed low inhibitory activity against β-galactosidase, some compounds surprisingly increased the activity of neuraminidase from Vibrio cholerae. nih.govnih.gov

| Analogue/Compound Class | Enzyme Target | Finding | Source |

|---|---|---|---|

| Tranylcypromine | Histone Demethylase (BHC110/LSD1) | Inhibition with IC50 < 2 μM | nih.gov |

| Bicyclic Pyrrolidines | Toxoplasma gondii PheRS | Inhibition of parasite growth and enzyme activity | mdpi.com |

| Cyclopropane-Containing Iminosugars | β-galactosidase (E. coli) | Low inhibition (Ki of 1.18 mM for one compound) | nih.gov |

| Cyclopropane-Containing Iminosugars | Neuraminidase (V. cholerae) | Increased enzyme activity up to 100% | nih.gov |

Potential as Phytoalexins and Associated Biological Roles

Phytoalexins are low molecular weight, antimicrobial compounds synthesized by plants in response to pathogen attack or other stressors. nih.gov They are a key component of plant defense systems. Many plant defensive compounds are derived from amino acids. nih.gov Non-proteinogenic amino acids, a class that includes this compound, are known to serve defensive functions in plants, such as deterring herbivores and pathogens. nih.gov

While there is no direct scientific evidence to date classifying this compound as a phytoalexin, its structure as an unusual amino acid suggests a potential role in biological interactions. Plants produce hundreds of such amino acids that are not involved in protein synthesis but instead function in defense. nih.gov For example, fluoroacetate (B1212596) is a well-known plant defense metabolite used to deter herbivores. wikipedia.org

The connection between cyclopropyl amino acids and plant biology is exemplified by coronatine, a phytotoxin produced by the bacterium Pseudomonas syringae. Coronatine contains a cyclopropyl amino acid fragment known as coronamic acid and acts as a plant hormone mimic. nih.gov This demonstrates that the cyclopropyl amino acid scaffold is biologically active in the plant kingdom, although in this case, it is used by a pathogen against the plant rather than by the plant for defense. Further research is required to determine if this compound or similar molecules are endogenously produced by plants and function as phytoalexins.

Investigations into Metabolic Perturbations in Non-Human Organisms

The introduction of xenobiotics or unusual metabolites like this compound can cause metabolic perturbations in organisms. Studies have investigated how cyclopropyl-containing compounds are metabolized and how they can disrupt the metabolic pathways of various non-human organisms.

In studies using rat, dog, and human hepatocytes, the cyclopropyl ring itself was found to be susceptible to NADPH-dependent oxidation by cytochrome P450 (CYP) enzymes. hyphadiscovery.com This metabolic process can sometimes lead to the formation of reactive, ring-opened intermediates. hyphadiscovery.com In one instance, oxidation of a cyclopropyl moiety was a predominant metabolic pathway in rats, which was subsequently blocked by adding a methyl group to the ring to improve metabolic stability. hyphadiscovery.com

The metabolism of amino acids by gut microbiota is another area of investigation. The gut bacterium Clostridium sporogenes, for example, is known to metabolize aromatic amino acids through a reductive pathway, producing various propionic acid derivatives that circulate in the host. nih.gov While this specific pathway has been detailed for aromatic amino acids, it provides a framework for how gut microbes could potentially metabolize other unusual amino acids, including those with cyclopropyl groups.

Furthermore, the targeted inhibition of essential enzymes represents a direct form of metabolic perturbation. As mentioned previously, cyclopropyl-containing bicyclic pyrrolidine analogues inhibit the phenylalanyl-tRNA synthetase (PheRS) in the protozoan parasite Toxoplasma gondii. mdpi.com By blocking this enzyme, the compounds prevent the parasite from synthesizing proteins, leading to its death. This is a clear example of how a cyclopropyl-containing molecule can induce a fatal metabolic disruption in a pathogenic, non-human organism.

V. Structure Activity Relationship Studies of 2s 2 Amino 4 Cyclopropylbutanoic Acid Derivatives and Analogues

Design and Synthesis of Conformationally Restricted Analogues

The design of conformationally restricted analogues is a key strategy in drug discovery to enhance receptor selectivity and metabolic stability. lifechemicals.com The cyclopropyl (B3062369) group in (2S)-2-Amino-4-cyclopropylbutanoic acid itself introduces significant conformational rigidity compared to a flexible alkyl chain. This fixed orientation is crucial for its interaction with specific receptor subtypes. nih.gov The synthesis of such noncanonical amino acids is of increasing interest as they can induce specific secondary structures in peptides and fine-tune biological properties. nih.gov

The incorporation of a cyclopropane (B1198618) ring into amino acid structures can profoundly affect the molecule's flexibility and improve its metabolic stability. nih.gov Further constraining the structure can provide deeper insights into the bioactive conformation—the specific three-dimensional shape the molecule adopts when binding to its target receptor.

One common approach involves creating analogues with additional cyclic structures or double bonds. For instance, the synthesis of (Z)- and (E)-2-amino-2,3-methano-4-phosphonobutanoic acid, which are cyclopropyl-constrained analogues of a glutamate (B1630785) receptor ligand, demonstrates this principle. nih.gov These compounds were synthesized through a sequence involving a Horner-Emmons reaction, cycloaddition of diazomethane (B1218177), and subsequent hydrolysis. nih.gov Similar strategies could be applied to the this compound scaffold to further probe the spatial requirements of the receptor's binding pocket. Modern synthetic routes offer modular and scalable access to protected cyclopropane amino acid building blocks, facilitating the creation of a diverse library of analogues for SAR studies. acs.org These methods often avoid hazardous reagents and allow for the construction of diastereopure and enantioenriched compounds, which are essential for detailed biological evaluation. nih.gov

Stereochemical Influence on Biological Activity

Stereochemistry is a critical determinant of biological activity for most chiral molecules, including amino acids. The specific spatial arrangement of atoms defines how a ligand fits into the binding site of a protein. For ligands of metabotropic glutamate receptors, stereospecificity is a well-established phenomenon.

In the case of this compound, the "(2S)" designation indicates a specific configuration at the alpha-carbon, which is essential for its primary biological function. Altering this stereocenter to the (2R) configuration typically results in a dramatic loss of or change in activity. The influence of stereoisomerism is clearly demonstrated in related cyclopropyl-containing glutamate analogues. For example, studies on the (Z)- and (E)- isomers of 2-amino-2,3-methano-4-phosphonobutanoic acid revealed significant differences in their biological potency at different synaptic pathways in the rat hippocampus. nih.gov While the two isomers were equipotent in the lateral perforant path, the (E)-isomer was substantially more potent in the medial perforant path, indicating that different receptor conformations are engaged in different brain regions. nih.gov

This highlights that not only the chirality at the alpha-carbon but also the relative orientation of the substituents on the cyclopropyl ring (cis/trans isomerism) dictates the molecule's interaction with its target. For a complete SAR profile, it is imperative that all possible stereoisomers of an amino acid are accessible for testing, as each may reveal unique pharmacological properties. nih.gov

Chemical Modifications and Their Impact on Bioactivity

Systematic chemical modification of a lead compound is a cornerstone of medicinal chemistry, used to optimize its pharmacological properties. For this compound, these modifications can be broadly categorized into changes to the core amino acid structure and the addition of different chemical groups, such as heterocycles.

Modifications to the amino acid backbone—the N-terminus (amino group), C-terminus (carboxyl group), and the α-carbon—can have profound effects on bioactivity. The affinity of amino acid analogues for transporters and receptors often depends on the presence of charged N- and C-termini. nih.gov Studies on the SNAT2 transporter, for example, show that a positive charge at the N-terminus is crucial for recognition. nih.gov

A particularly insightful study on a related compound, (1S,1'S,2'S)-carboxycyclopropylglycine (L-CCG-I), a potent group II mGluR agonist, revealed that adding a substituent to the α-carbon converted the agonist into an antagonist. capes.gov.br This demonstrates that the space around the α-carbon is critical for determining the functional outcome of receptor binding. Applying this to this compound, the introduction of alkyl or arylalkyl groups at the α-position would be expected to significantly alter its activity, potentially transforming it from an agonist to an antagonist. Similarly, modifications to the ethyl linker between the cyclopropyl ring and the α-carbon could modulate the distance and orientation of the key binding groups, thereby fine-tuning its receptor affinity and selectivity.

Replacing the distal carboxylic acid group with a bioisosteric heterocyclic ring is a common and effective strategy for modifying amino acid ligands. These heterocycles can mimic the acidic nature of the carboxyl group while introducing new properties, such as altered polarity, metabolic stability, and the potential for new hydrogen bond interactions.

For example, replacing the distal carboxyl group of glutamate analogues with a 4-hydroxy nih.govnih.govnih.govthiadiazol-3-yl moiety has been shown to produce selective group II mGluR agonists. nih.gov This suggests that a similar modification to this compound could yield novel compounds with potentially enhanced selectivity. The synthesis of amino acids containing thiazole (B1198619) or pyrimidine (B1678525) rings is well-established and represents a viable route for creating new derivatives. mdpi.comnih.govnih.gov

Triazoles, in particular, are popular bioisosteres in drug design. The synthesis of 1,2,3-triazole modified analogues can be achieved through "click chemistry," a robust and efficient method for joining molecular fragments. This approach could be used to attach a wide variety of substituents to the this compound scaffold, enabling the exploration of a broad chemical space to identify compounds with superior bioactivity.

Comparative Analysis with Structurally Related Amino Acids

The SAR of this compound is best understood by comparing it with structurally related compounds that also interact with glutamate receptors. These comparisons reveal how subtle changes in molecular architecture affect receptor binding and function. Key structural relatives include other cyclopropyl-containing amino acids and analogues where the cyclopropyl or carboxyl groups are modified.

One of the most important comparators is L-CCG-I ((1S,1'S,2'S)-2-carboxycyclopropylglycine) . L-CCG-I is a potent and selective agonist for group II mGluRs. Unlike this compound, the α-carbon of L-CCG-I is part of the cyclopropane ring itself. This rigid structure severely limits its conformational freedom. The discovery that α-alkylation of L-CCG-I derivatives leads to potent antagonists underscores the sensitivity of the receptor's binding site to steric bulk near the core amino acid moiety. capes.gov.br

Another important comparison is with (Z)- and (E)-2-amino-2,3-methano-4-phosphonobutanoic acid . These are phosphonic acid analogues where a cyclopropyl ring (the "methano" bridge) is inserted into the backbone. They act as conformationally restricted analogues of 2-amino-4-phosphonobutanoic acid (AP4). Their stereospecific activity profiles highlight the importance of the spatial orientation of the acidic terminus relative to the amino acid core. nih.gov

Finally, comparison with heterocyclic analogues like (S)- and (R)-2-amino-4-(4-hydroxy nih.govnih.govnih.govthiadiazol-3-yl)butyric acid illustrates the success of replacing the carboxyl group with a bioisostere. These compounds were found to be selective group II mGluR agonists, demonstrating that the receptor can accommodate different acidic functionalities. nih.gov

The table below summarizes the structural differences and their impact on the activity of these selected analogues compared to the parent compound.

Table 1: Comparative Analysis of this compound and Related Analogues

| Compound Name | Key Structural Difference from Parent Compound | Impact on Biological Activity | Reference |

|---|---|---|---|

| This compound | (Parent Compound) | Agonist at group II metabotropic glutamate receptors. | N/A |

| L-CCG-I | α-carbon is part of the cyclopropane ring; more rigid structure. | Potent and selective group II mGluR agonist. | capes.gov.br |

| α-substituted L-CCG-I derivatives | Alkyl or arylalkyl group attached to the α-carbon. | Activity is converted from agonist to antagonist of group II mGluRs. | capes.gov.br |

| (E)-2-amino-2,3-methano-4-phosphonobutanoic acid | Phosphonic acid instead of carboxylic acid; cyclopropyl ring within the backbone. | Selective glutamate receptor ligand; shows stereospecific potency at different synaptic pathways. | nih.gov |

| (S)-2-amino-4-(4-hydroxy nih.govnih.govnih.govthiadiazol-3-yl)butyric acid | Distal carboxyl group is replaced by a thiadiazole bioisostere. | Becomes a selective agonist at group II mGluRs, losing AMPA receptor activity. | nih.gov |

This comparative analysis demonstrates that the cyclopropyl group is a privileged scaffold for designing mGluR ligands. The activity of these ligands is highly sensitive to stereochemistry, steric bulk around the amino acid core, and the nature of the acidic terminus.

Vi. Applications in Peptidomimetic Chemistry and Peptide Science

Incorporation into Peptide Structures

A primary application of (2S)-2-Amino-4-cyclopropylbutanoic acid is in the design of conformationally constrained peptides. Peptides are often highly flexible molecules, which can be a disadvantage for drug development as it leads to reduced receptor affinity and selectivity. nih.gov By incorporating rigid structural elements, the conformational freedom of the peptide can be substantially reduced. lifechemicals.com

The cyclopropane (B1198618) ring in this compound introduces a significant degree of rigidity. Unlike more flexible alkyl chains, the three-membered ring has fixed bond angles and limited rotational freedom. researchgate.net This inherent rigidity restricts the possible conformations of the amino acid's side chain, which in turn influences the local and global folding of the peptide backbone. researchgate.net This steric effect, known as "cyclopropylic strain," occurs due to the robust steric repulsion between substituents on the fixed cis-oriented positions of the cyclopropane ring, limiting C-C bond rotation between the ring and adjacent atoms. researchgate.net The resulting peptidomimetics may exhibit significantly improved pharmacodynamic and pharmacokinetic properties, including bioactivity and selectivity for receptors. magtech.com.cn

Table 1: Impact of Conformational Restriction on Peptide Properties

| Property | Effect of Conformational Restriction | Rationale |

|---|---|---|

| Bioactivity | Often enhanced | Pre-organization of the peptide into its bioactive conformation, reducing the entropic penalty upon binding to its target. prismbiolab.com |

| Receptor Selectivity | Can be improved | A rigid conformation may fit preferentially into the binding pocket of a specific receptor subtype, reducing off-target effects. magtech.com.cnprismbiolab.com |

| Metabolic Stability | Generally increased | The constrained structure can hinder recognition and cleavage by proteolytic enzymes. lifechemicals.comprismbiolab.com |

Peptides composed of natural L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic utility. magtech.com.cnnih.gov A key strategy to overcome this is the incorporation of non-canonical amino acids, such as this compound. researchgate.net

The introduction of this cyclopropyl-containing residue can enhance enzymatic stability through several mechanisms. The bulky and unnatural side chain can sterically hinder the approach of proteases to the adjacent peptide bonds, preventing the enzyme from effectively binding and cleaving the peptide backbone. novoprolabs.com Increasing the steric bulk of amino acid side chains is a known method for disrupting enzyme recognition. novoprolabs.com Furthermore, peptides containing unnatural residues may shift the conformational ensemble away from structures that are effectively recognized by degradative enzymes. nih.gov It is postulated that cyclic compounds, in general, exhibit reduced metabolism in living organisms compared to their more flexible, open-chain counterparts. lifechemicals.com

Role in Receptor Binding and Selectivity Modulation

The conformational constraints imposed by this compound can play a crucial role in modulating a peptide's interaction with its biological target. The incorporation of such non-canonical amino acids can influence a peptide's conformation and its binding affinity for receptors. researchgate.net By locking the peptide into a more defined three-dimensional structure, it can be designed to fit more precisely into the binding pocket of a specific receptor.

This "pre-organization" can lead to higher binding affinity because less conformational entropy is lost upon binding. Moreover, this rigid structure can enhance selectivity. A flexible peptide might adopt various shapes and bind to multiple, related receptor subtypes, leading to off-target effects. In contrast, a conformationally constrained peptide analog containing this compound can be tailored to interact with only the desired receptor, thereby improving its selectivity and therapeutic profile. magtech.com.cn

Strategies for Peptidomimetic Design Utilizing Non-Canonical Amino Acids

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved drug-like properties, such as enhanced stability and oral bioavailability. researchgate.net The use of non-canonical amino acids like this compound is a cornerstone of modern peptidomimetic design. nih.govnih.gov

Strategies to constrain peptide conformations can be broadly categorized as local or global. magtech.com.cn

Local Conformational Restriction: This approach involves modifying a single amino acid residue to limit the rotational freedom around its backbone or side chain. The incorporation of this compound is a prime example of local restriction. The cyclopropyl (B3062369) group rigidly defines the orientation of the side chain, which locally influences the peptide backbone's dihedral angles (phi and psi). Other examples of local restrictions include Cα-methylation or N-methylation of amino acids. magtech.com.cnprismbiolab.com

Beyond side-chain modifications, peptidomimetic design often involves altering the peptide backbone itself to enhance stability and mimic secondary structures. researchgate.netnih.gov These modifications aim to create isosteres—functional groups with similar steric and electronic properties—for the native amide bond, which is the primary site of proteolytic cleavage. nih.gov

While this compound is an α-amino acid, its use is part of a broader strategy of creating heterogeneous backbones. The goal is to design oligomers that retain the desired biological function while being resistant to degradation. nih.gov The introduction of such unnatural building blocks can alter the typical peptide backbone conformation, making it a poor substrate for proteases. nih.gov Other examples of backbone modifications include the use of D-amino acids, β-amino acids, N-alkylated amino acids, or the complete replacement of an amide bond with a non-hydrolyzable mimic. magtech.com.cnnih.govresearchgate.net The systematic replacement of canonical amino acids with residues like this compound allows for the rational design of peptides with fine-tuned stability and activity profiles. nih.gov

Table 2: Common Strategies in Peptidomimetic Design

| Strategy | Description | Example Building Block/Modification | Primary Goal |

|---|---|---|---|

| Side-Chain Modification | Introduction of unnatural side chains to impart specific properties. | This compound | Conformational restriction, enhanced stability, altered receptor interaction. magtech.com.cnresearchgate.net |

| Backbone Modification | Alteration of the peptide amide backbone. | D-amino acids, N-methylated amino acids, β-amino acids. nih.gov | Increased resistance to proteolysis. nih.gov |

| Global Cyclization | Covalent linkage of different parts of the peptide chain. | Head-to-tail cyclization, side-chain-to-side-chain stapling. novoprolabs.comnih.gov | Imposing global structural constraint, improving stability and affinity. prismbiolab.comresearchgate.net |

Vii. Advanced Analytical and Spectroscopic Characterization in Research

Structural Elucidation Techniques

A combination of spectroscopic methods is employed to confirm the covalent structure of (2S)-2-Amino-4-cyclopropylbutanoic acid, ensuring all atoms are correctly placed and connected.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the different hydrogen atoms within the molecule. The alpha-proton (Hα) typically appears as a multiplet in the region of 4-5 ppm. chemrxiv.org The protons of the cyclopropyl (B3062369) group exhibit complex splitting patterns at high field (typically 0-1 ppm), while the methylene (B1212753) protons adjacent to the cyclopropyl ring and the alpha-carbon appear as multiplets in the aliphatic region (~1-3 ppm). chemrxiv.org

¹³C NMR Spectroscopy: The carbon NMR spectrum is used to identify all unique carbon atoms. steelyardanalytics.com The carbonyl carbon of the carboxylic acid is the most deshielded, with a chemical shift typically appearing between 169 and 173 ppm. steelyardanalytics.com The alpha-carbon (Cα) resonates around 50-60 ppm. The carbons of the cyclopropyl ring and the methylene bridge appear at higher field strengths, consistent with aliphatic carbons. mdpi.com

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning these signals and confirming the connectivity of the molecular backbone and the cyclopropyl side chain. chemrxiv.orgsteelyardanalytics.com

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for amino acid functional groups.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (COOH) | 169 - 173 steelyardanalytics.com |

| Alpha-Carbon (CH-NH₂) | 50 - 60 |

| Beta-Methylene (CH₂) | 30 - 40 |

| Gamma-Methylene (CH₂) | 25 - 35 |

| Cyclopropyl (CH) | 5 - 15 |

| Cyclopropyl (CH₂) | 0 - 10 |

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns, which provides further structural confirmation. The compound has a molecular weight of 143.18 g/mol . cymitquimica.com In techniques like electrospray ionization (ESI), the molecule is typically observed as a protonated species, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 144.

Tandem mass spectrometry (MS/MS) experiments on the protonated parent ion reveal characteristic fragmentation pathways for amino acids. nih.gov Common losses include water ([M+H - H₂O]⁺), ammonia (B1221849) ([M+H - NH₃]⁺), and the combined loss of water and carbon monoxide ([M+H - H₂O - CO]⁺), which results from the cleavage of the carboxylic acid group. nih.gov Alpha-cleavage adjacent to the amine group is also a dominant fragmentation pathway for aliphatic amines. libretexts.org

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 144 | Protonated parent molecule |

| [M+H - H₂O]⁺ | 126 | Loss of water from the carboxyl group |

| [M+H - COOH]⁺ | 99 | Loss of the entire carboxyl group |

| [M+H - H₂O - CO]⁺ | 98 | Subsequent loss of water and carbon monoxide nih.gov |

| [M+H - NH₃]⁺ | 127 | Loss of ammonia nih.gov |

Infrared (IR) spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies. In the solid state, amino acids typically exist as zwitterions, where the carboxylic acid is deprotonated (carboxylate, -COO⁻) and the amine is protonated (ammonium, -NH₃⁺).

The IR spectrum of a zwitterionic amino acid is characterized by strong, broad absorption bands for the N-H stretching vibrations of the ammonium (B1175870) group, typically in the 2500-3300 cm⁻¹ region. mdpi.com Instead of a sharp carbonyl (C=O) peak from a carboxylic acid (~1700-1750 cm⁻¹), the spectrum shows strong antisymmetric and symmetric stretching bands for the carboxylate group at approximately 1550-1610 cm⁻¹ and 1400 cm⁻¹, respectively. wayne.edu The presence of C-H bonds in the alkyl and cyclopropyl portions of the molecule will also be evident from stretching and bending vibrations below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound (Zwitterionic Form)

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Ammonium (-NH₃⁺) | N-H Stretch (broad) | 2500 - 3300 mdpi.com |

| Carboxylate (-COO⁻) | C=O Antisymmetric Stretch | 1550 - 1610 wayne.edu |

| Carboxylate (-COO⁻) | C=O Symmetric Stretch | ~1400 wayne.edu |

| Alkyl/Cyclopropyl | C-H Stretch | 2850 - 3000 |

Stereochemical Analysis and Chiral Purity Determination

Since this compound is a chiral molecule, verifying its stereochemical configuration and determining its enantiomeric purity are critical. The presence of the undesired (2R)-enantiomer can have significant implications in biological and pharmaceutical contexts. chromatographytoday.com

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for this analysis. sigmaaldrich.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation in time. chromatographytoday.comsigmaaldrich.com Macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC phases) and cyclodextrin-based columns are effective for separating underivatized or N-protected amino acids. sigmaaldrich.commdpi.com The separation allows for the precise quantification of the enantiomeric excess (e.e.), ensuring the compound meets required purity standards.

Another powerful technique is Capillary Electrophoresis (CE) using chiral selectors. mdpi.com By adding a chiral selector, such as a modified cyclodextrin, to the background electrolyte, the differential interaction with each enantiomer causes them to migrate at different velocities, enabling their separation and quantification. mdpi.com For both HPLC and CE, derivatizing the amino group with reagents like 9-fluorenylmethoxycarbonyl (FMOC) or tert-butoxycarbonyl (t-BOC) can sometimes enhance separation efficiency. chromatographytoday.com

Computational Chemistry and Molecular Modeling for Conformational Analysis

Computational chemistry and molecular modeling are powerful theoretical tools used to investigate the three-dimensional structure and conformational preferences of this compound. These methods complement experimental data by providing insights into the molecule's dynamic behavior. nih.gov

Molecular dynamics simulations and quantum mechanical calculations, such as those using Density Functional Theory (DFT), can be performed to explore the potential energy surface of the molecule. wayne.edunih.gov This analysis helps identify the most stable, low-energy conformations. For this compound, modeling focuses on the rotational freedom around the single bonds of the butyl chain and the relative orientation of the bulky cyclopropyl group with respect to the amino acid backbone. Understanding these conformational preferences is crucial as the molecule's shape can dictate its interactions with biological targets. Furthermore, theoretical calculations of NMR and IR spectra can be compared with experimental data to aid in spectral assignment and confirm the proposed structure. mdpi.comwayne.edu

Viii. Biochemical Interactions and Enzymology

Investigation of Enzyme Inhibition Profiles (e.g., in vitro studies)

While direct in vitro enzyme inhibition studies on (2S)-2-Amino-4-cyclopropylbutanoic acid are not extensively documented in publicly available literature, significant research has been conducted on closely related cyclopropyl (B3062369) amino acids isolated from Amanita species. These studies provide a strong basis for understanding the potential enzymatic targets of this class of compounds.

A notable example is L-cyclopropylalanine, an antifungal amino acid isolated from the mushroom Amanita virgineoides. This compound was found to exhibit broad-spectrum inhibitory activity against various fungi and bacteria. Subsequent biochemical investigations revealed that L-cyclopropylalanine acts as an inhibitor of α-isopropylmalate synthase (α-IMPS), the enzyme responsible for catalyzing the rate-limiting step in the biosynthesis of the essential branched-chain amino acid (BCAA), L-leucine. nih.gov This inhibition of a critical enzyme in an essential metabolic pathway underscores the potent and specific nature of the interaction.

Another related compound, 2-amino-3-cyclopropylbutanoic acid, isolated from Amanita castanopsidis Hongo, has demonstrated toxic effects against the fungus Cercospora kikuchii, the milkweed bug (Oncopeltus fasciatus), and several species of bacteria, including Agrobacterium tumefaciens, Erwinia amylovora, and Xanthomonas campestris. researchgate.net The reversal of this toxicity in bacteria by the addition of isoleucine to the growth medium strongly suggests that this cyclopropyl amino acid interferes with the isoleucine biosynthetic pathway. researchgate.net

The table below summarizes the inhibitory profiles of these related cyclopropyl amino acids.

| Compound Name | Source Organism | Affected Organisms | Implied/Confirmed Enzyme Target |

| L-cyclopropylalanine | Amanita virgineoides | Fungi, Bacteria | α-isopropylmalate synthase (α-IMPS) |

| 2-amino-3-cyclopropylbutanoic acid | Amanita castanopsidis Hongo | Fungi, Insects, Bacteria | Enzymes in the isoleucine biosynthetic pathway |

Mechanisms of Action at a Molecular Level

The molecular mechanism of action for these cyclopropyl amino acids appears to be centered on their ability to act as mimics or antagonists of natural amino acids, thereby interfering with enzymatic processes. The presence of the cyclopropyl ring introduces a unique, rigid, three-dimensional structure that can interact with the active sites of enzymes involved in amino acid metabolism.

In the case of L-cyclopropylalanine, its inhibition of α-isopropylmalate synthase is a key example of this molecular mimicry. nih.gov By blocking this enzyme, L-cyclopropylalanine effectively halts the production of L-leucine, an amino acid vital for protein synthesis and other cellular functions. nih.gov This disruption of an essential biosynthetic pathway, which is present in fungi and bacteria but absent in humans, highlights a potentially selective mechanism of action. nih.gov

Similarly, the antagonistic effect of 2-amino-3-cyclopropylbutanoic acid on the isoleucine pathway suggests a similar mechanism. researchgate.net By interfering with one or more of the enzymes responsible for isoleucine synthesis, the compound induces a state of amino acid starvation in susceptible organisms. The biosynthesis of branched-chain amino acids involves a series of enzymes that are highly conserved across many bacteria and fungi, making them attractive targets for antimicrobial compounds. nih.gov

Studies on Metabolic Pathways (Non-Human)

The primary metabolic impact of these cyclopropyl amino acids in non-human systems is the disruption of branched-chain amino acid (BCAA) biosynthesis. The BCAAs—leucine (B10760876), isoleucine, and valine—are essential amino acids for most organisms, meaning they cannot be synthesized de novo and must be obtained from the environment or through their own biosynthetic pathways. wikipedia.orgmdpi.com

The introduction of cyclopropyl amino acids into non-human systems can significantly alter the metabolic flux through the BCAA biosynthetic pathways. By inhibiting key enzymes, these compounds create a bottleneck in the production of specific amino acids.

For instance, the inhibition of α-isopropylmalate synthase by L-cyclopropylalanine directly impedes the flow of metabolites towards leucine synthesis. nih.gov This not only depletes the intracellular pool of leucine but can also lead to the accumulation of upstream precursors.

The observation that the toxicity of 2-amino-3-cyclopropylbutanoic acid is reversed by the addition of isoleucine provides clear evidence of its impact on the isoleucine metabolic flux. researchgate.net The compound likely creates an isoleucine-deficient state, which can be overcome by supplying this amino acid exogenously. The metabolic pathways for isoleucine and valine biosynthesis are closely linked, often sharing several enzymatic steps, which means that inhibition at one point can have cascading effects on the availability of other BCAAs. nih.gov

The table below outlines the observed effects on metabolic fluxes.

| Compound Name | Affected Metabolic Pathway | Observed Effect on Metabolic Flux | Reversing Agent |

| L-cyclopropylalanine | Leucine Biosynthesis | Inhibition of flux towards L-leucine | L-leucine |

| 2-amino-3-cyclopropylbutanoic acid | Isoleucine Biosynthesis | Inhibition of flux towards L-isoleucine | Isoleucine |

The most well-documented interaction with a specific enzyme in a non-human system is the inhibition of α-isopropylmalate synthase (α-IMPS) by L-cyclopropylalanine. nih.gov α-IMPS is a crucial enzyme in the leucine biosynthetic pathway, which is found in many bacteria and fungi. nih.gov The inhibition of this enzyme by a natural product from an Amanita mushroom highlights a fascinating example of chemical ecology, where one organism produces a compound to inhibit the growth of its competitors.

While the specific enzyme inhibited by 2-amino-3-cyclopropylbutanoic acid in the isoleucine pathway has not been definitively identified in the available literature, the reversible toxicity by isoleucine points towards an interaction with one of the enzymes unique to this pathway or a shared enzyme in the BCAA synthesis network. researchgate.net The enzymes in the BCAA biosynthetic pathway are well-established and include acetohydroxyacid synthase, ketol-acid reductoisomerase, dihydroxyacid dehydratase, and branched-chain amino acid aminotransferase. nih.govresearchgate.net It is plausible that 2-amino-3-cyclopropylbutanoic acid targets one of these enzymes.

Ix. Future Research Directions for 2s 2 Amino 4 Cyclopropylbutanoic Acid

Exploration of Undiscovered Biological Activities

While specific biological activities of (2S)-2-Amino-4-cyclopropylbutanoic acid have yet to be extensively documented, the known bioactivities of structurally related cyclopropyl-containing amino acids provide a strong rationale for its investigation as a bioactive molecule. Cyclopropyl (B3062369) amino acids are known to act as enzyme inhibitors and can be substituted for natural amino acids in peptide hormones to enhance bioactivity and stability. nih.govacs.org

Future research should focus on broad-based biological screening to identify novel activities. The incorporation of non-natural amino acids, such as those with cyclopropyl groups, into bioactive peptides has been shown to improve bioavailability and metabolic stability. mdpi.com For instance, (S)-cyclopropylglycine is a vital building block for various therapeutic agents. mdpi.com Therefore, screening this compound and its derivatives against a diverse panel of biological targets, including enzymes, receptors, and ion channels, is a critical first step.

Table 1: Potential Areas for Biological Activity Screening

| Target Class | Rationale | Potential Therapeutic Areas |

| Proteases | The constrained cyclopropyl ring could interact with active sites. | Antiviral, anticancer, anti-inflammatory |

| Kinases | Potential for allosteric or direct inhibition. | Oncology, inflammatory diseases |

| GPCRs | The unique shape may lead to novel ligand-receptor interactions. | CNS disorders, metabolic diseases |

| Ion Channels | Modulation of channel gating or ion passage. | Neurological disorders, cardiovascular diseases |

Development of Novel Synthetic Methodologies

The efficient and stereoselective synthesis of this compound is paramount for its further study and application. While various methods exist for the synthesis of cyclopropyl amino acids, developing novel, more efficient, and scalable methodologies remains a key research objective. researchgate.net

Current strategies often involve multi-step processes. researchgate.net Future research could explore the adaptation of modern synthetic techniques to streamline the synthesis of this specific molecule. For example, cobalt-catalyzed asymmetric reductive addition of cyclopropyl chlorides with α-iminoesters has been shown to be effective for producing chiral α-tertiary amino acid derivatives with high enantioselectivity. researchgate.net Another promising avenue is the use of biocatalytic systems, which can offer a greener and more atom-economical approach to chiral non-natural amino acid synthesis. mdpi.com

Table 2: Comparison of Potential Synthetic Approaches

| Methodology | Potential Advantages | Potential Challenges |

| Asymmetric Catalysis | High enantioselectivity, broad substrate scope. | Catalyst cost and sensitivity, optimization required. |

| Biocatalysis | High stereospecificity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate specificity. |

| Multi-component Reactions | Increased efficiency, generation of molecular diversity. | Control of stereochemistry, reaction optimization. |

Advanced Applications in Peptidomimetic and Medicinal Chemistry

The incorporation of conformationally constrained amino acids is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of peptides. nih.gov The cyclopropyl group in this compound can serve as a rigid scaffold to restrict the conformational flexibility of peptides, which can lead to increased receptor affinity, selectivity, and metabolic stability. nih.govnih.gov

Future research should focus on incorporating this compound into known bioactive peptide sequences to create novel peptidomimetics. This approach has been successfully used with other cyclopropane-containing amino acids to develop enzyme inhibitors and peptide hormone analogs. nih.gov The unique conformational constraints imposed by the cyclopropyl group can be exploited to design peptides with specific secondary structures, such as helices or turns, which are often crucial for biological activity. nih.gov

Detailed Investigation of Biosynthetic Pathways in Natural Producers

While many non-proteinogenic amino acids (npAAs) are produced by microorganisms like Streptomyces, the specific biosynthetic pathway for this compound, if it exists in nature, remains to be elucidated. nih.govfrontiersin.org The study of npAA biosynthesis is a burgeoning field with the potential to uncover novel enzymatic reactions and provide tools for synthetic biology. nih.govfrontiersin.orgubc.ca

Future research should aim to identify the natural producers of this compound, if any, and characterize the enzymes involved in its biosynthesis. This would likely involve genome mining of potential producer organisms for gene clusters encoding enzymes homologous to known amino acid biosynthetic enzymes, followed by heterologous expression and characterization. Understanding the biosynthetic pathway would not only provide fundamental scientific knowledge but also open up possibilities for the fermentative production of this compound and its analogs.

Refined Spectroscopic and Computational Approaches for Structural and Functional Insights

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is essential for its rational application in drug design and materials science. Advanced spectroscopic and computational methods will be instrumental in achieving this.

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of molecules in solution. acs.org The chemical shifts and coupling constants of the cyclopropyl protons are particularly sensitive to the local geometry and can provide valuable information about the conformational preferences of the molecule. Future studies should involve detailed one- and two-dimensional NMR experiments to fully characterize the solution structure of this compound and peptides containing this residue.

Computational Modeling: Molecular dynamics (MD) simulations and quantum chemical calculations can provide detailed insights into the conformational landscape of this compound and its influence on peptide structure. nih.govnih.gov Computational studies can be used to predict the preferred conformations of peptides incorporating this amino acid and to understand the energetic basis for these preferences. nih.gov Such computational models are invaluable for the rational design of peptidomimetics with desired structural and functional properties. nih.gov

Table 3: Spectroscopic and Computational Techniques for Future Study

| Technique | Information Gained | Research Goal |

| 1D and 2D NMR | Chemical shifts, coupling constants, through-space correlations. | Determination of solution conformation and dynamics. |

| X-ray Crystallography | Precise solid-state structure. | Elucidation of the three-dimensional arrangement of atoms. |

| Molecular Dynamics | Conformational sampling, free energy landscapes. | Understanding the dynamic behavior and conformational preferences. |

| Quantum Chemistry | Electronic structure, energetic properties. | Rationalizing conformational preferences and predicting reactivity. |

Q & A

Q. Table 1: Key Analytical Parameters

| Technique | Parameters | Reference |

|---|---|---|

| Chiral HPLC | Column: Chiralpak AD-H; Mobile Phase: Hexane/IPA (90:10) | |

| NMR | Solvent: D₂O; 600 MHz for 1H | |

| LC-MS | Ionization: ESI+; Resolution: 30,000 |

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Variable Control : Standardize assay conditions (e.g., pH, temperature, cell lines) to minimize variability. For example, discrepancies in IC₅₀ values may arise from differences in buffer systems .

- Meta-Analysis : Use statistical tools (e.g., ANOVA or Bayesian modeling) to aggregate data from multiple studies. Identify outliers via Grubbs’ test .

- Mechanistic Studies : Conduct isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to directly measure binding affinities, bypassing indirect activity assays .

Advanced: What computational approaches are effective for studying enzyme interactions with this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like aminotransferases. Focus on the cyclopropyl group’s steric effects .

- Molecular Dynamics (MD) Simulations : Simulate binding stability in GROMACS with AMBER force fields. Analyze hydrogen bonding and hydrophobic interactions over 100 ns trajectories .

- QM/MM Calculations : Combine quantum mechanics (for cyclopropane ring strain) and molecular mechanics (for protein dynamics) to study catalytic mechanisms .

Basic: How does the stability of this compound vary under different pH and temperature conditions?

Methodological Answer:

- pH Stability : Conduct accelerated stability studies (ICH Q1A guidelines) at pH 2–9. The cyclopropyl ring is stable in neutral conditions but may hydrolyze under strong acids/bases .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Store lyophilized samples at -20°C to prevent racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.